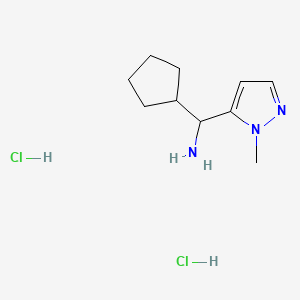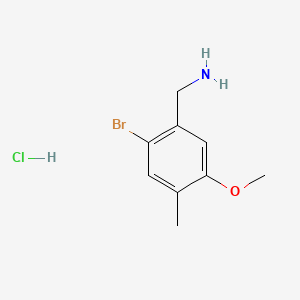![molecular formula C7H10BNO2 B15299471 [2-(Pyridin-4-yl)ethyl]boronic acid](/img/structure/B15299471.png)
[2-(Pyridin-4-yl)ethyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Pyridin-4-yl)ethyl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring via an ethyl linker. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: This method involves the halogen-metal exchange of a halopyridine followed by borylation. For example, 4-bromopyridine can be treated with a metalating agent like n-butyllithium, followed by reaction with a boron source such as trimethyl borate.
Palladium-Catalyzed Cross-Coupling: Another approach involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Industrial Production Methods: Industrial production methods for [2-(Pyridin-4-yl)ethyl]boronic acid typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving [2-(Pyridin-4-yl)ethyl]boronic acid.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source under catalytic conditions.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C).
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.
Protodeboronation: The major product is the corresponding pyridine derivative without the boronic acid group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
HIV-1 Protease Inhibitors: Used in the preparation of inhibitors for HIV-1 protease, which is a target for antiretroviral drugs.
Cancer Therapeutics:
Industry:
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of [2-(Pyridin-4-yl)ethyl]boronic acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide substrate, forming a palladium-halide complex.
Transmetalation: The boronic acid transfers its organic group to the palladium center.
Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
4-Pyridinylboronic Acid: Similar structure but without the ethyl linker.
2-Pyridinylboronic Acid: Boronic acid attached at the 2-position of the pyridine ring.
4-Pyridineboronic Acid Pinacol Ester: A protected form of 4-pyridinylboronic acid.
Uniqueness:
[2-(Pyridin-4-yl)ethyl]boronic acid: offers unique reactivity due to the ethyl linker, which can influence the electronic properties and steric interactions in cross-coupling reactions. This can lead to different selectivities and efficiencies compared to its analogs.
Eigenschaften
Molekularformel |
C7H10BNO2 |
|---|---|
Molekulargewicht |
150.97 g/mol |
IUPAC-Name |
2-pyridin-4-ylethylboronic acid |
InChI |
InChI=1S/C7H10BNO2/c10-8(11)4-1-7-2-5-9-6-3-7/h2-3,5-6,10-11H,1,4H2 |
InChI-Schlüssel |
DDPDXECXPGWTEH-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCC1=CC=NC=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


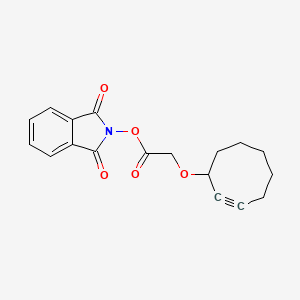
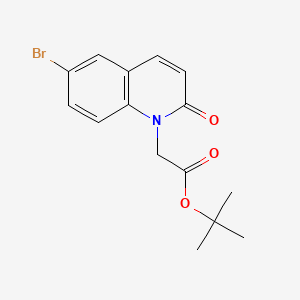
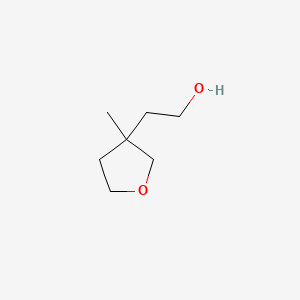


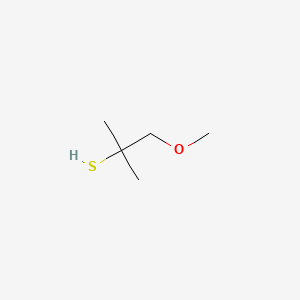
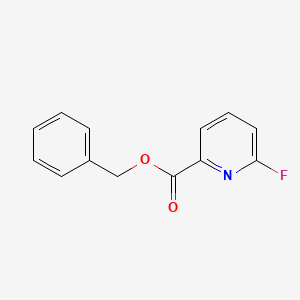
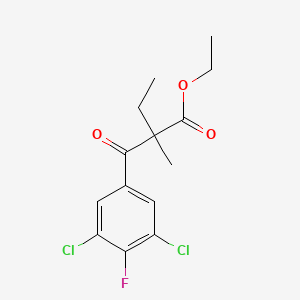
![[6-(Pentyloxy)pyridin-3-yl]boronic acid](/img/structure/B15299439.png)
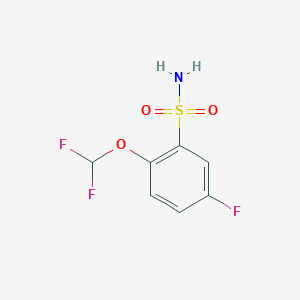
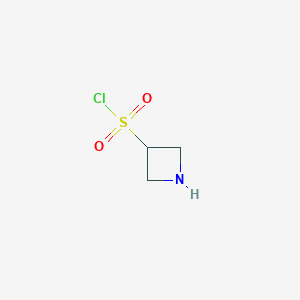
![3-[2-(Tert-butoxycarbonylamino)ethyl]cyclobutanecarboxylic acid](/img/structure/B15299455.png)
